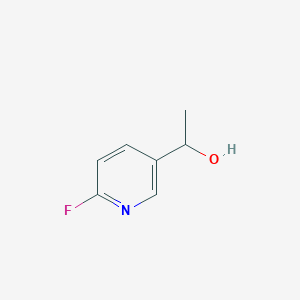

1-(6-Fluoropyridin-3-yl)ethanol

Description

1-(6-Fluoropyridin-3-yl)ethanol (CAS No. 1034467-37-2) is a fluorinated pyridine derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol . Structurally, it consists of a pyridine ring substituted with a fluorine atom at the 6-position and an ethanol group at the 3-position.

Properties

IUPAC Name |

1-(6-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXMCVFPJFOSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034467-37-2 | |

| Record name | 1-(6-fluoropyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-fluoropyridine with ethylene oxide under acidic conditions to yield the desired product . Another approach involves the reduction of 1-(6-fluoropyridin-3-yl)ethanone using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of 1-(6-Fluoropyridin-3-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(6-fluoropyridin-3-yl)ethanone.

Reduction: The compound can be reduced to form the corresponding alkane, 1-(6-fluoropyridin-3-yl)ethane.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

Oxidation: 1-(6-Fluoropyridin-3-yl)ethanone.

Reduction: 1-(6-Fluoropyridin-3-yl)ethane.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Activity

Research indicates that 1-(6-Fluoropyridin-3-yl)ethanol serves as a precursor for various pharmacologically active compounds. Its derivatives have been investigated for their potential as:

- Dopamine D2/D3 Receptor Agonists : Studies have shown that derivatives of this compound can act as partial agonists at dopamine receptors, which may be beneficial in treating Parkinson’s disease by alleviating both motor and non-motor symptoms .

Antimicrobial Properties

Recent studies have explored the antibacterial efficacy of compounds derived from this compound. For instance:

- A series of novel derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL . This suggests potential applications in developing new antibiotics.

Study on Dopamine Receptor Agonists

A comprehensive study synthesized a series of piperazine derivatives based on this compound. These compounds were evaluated for their affinity towards dopamine receptors and serotonin receptors, indicating promising results for neuropharmacological applications .

Antibacterial Evaluation

Another study focused on synthesizing oxazolidinone derivatives from this compound. The results showed effective antibacterial properties against several strains of bacteria, highlighting its potential in treating bacterial infections .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with enzymes and receptors . This can lead to various biological effects, including modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Halogen-Substituted Derivatives

- 1-(6-Chloropyridin-3-yl)ethanol (CAS No. 23092-75-3): Molecular formula: C₇H₈ClNO, molecular weight: 157.60 g/mol . The chlorine atom at the 6-position increases molecular weight and lipophilicity compared to the fluoro analogue. Chlorine’s larger atomic radius and lower electronegativity may alter electronic effects and metabolic stability.

- 1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS No. 1228666-40-7): Molecular formula: C₁₀H₁₃FN₂O, molecular weight: 196.22 g/mol . The fluorine is at the 2-position of the pyridine ring, and the ethanol group is replaced with a pyrrolidinylmethanol moiety. This structural change enhances steric bulk and may influence receptor binding profiles.

Functional Group Modifications

- 1-(6-Fluoropyridin-3-yl)ethan-1-amine (CAS No. 905587-45-3): Molecular formula: C₇H₉FN₂, molecular weight: 140.16 g/mol .

- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS No. 1356086-78-6): Molecular formula: C₇H₃ClF₃NO, molecular weight: 217.56 g/mol . The ethanol group is replaced with a trifluoroethanone group, significantly altering electronic properties and reactivity.

Pharmacological and Physicochemical Properties

<sup>*</sup>LogP values estimated using fragment-based methods.

Receptor Binding and Therapeutic Potential

- This compound and its derivatives are explored for dual D2/D3 dopamine receptor partial agonism and 5-HT1A serotonin receptor agonism, a strategy to mitigate PD symptoms with fewer side effects .

- Chloro analogues (e.g., 1-(6-chloropyridin-3-yl)ethanol) may exhibit stronger receptor binding due to increased lipophilicity but face higher metabolic degradation risks .

- Pyrrolidinylmethanol derivatives (e.g., ) show structural diversity but require optimization for blood-brain barrier penetration.

Biological Activity

1-(6-Fluoropyridin-3-yl)ethanol is an organic compound with the molecular formula CHFNO and a molecular weight of 141.15 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 141.15 g/mol

- CAS Number : 1034467-37-2

- Canonical SMILES : CC(C1=CN=C(C=C1)F)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances its electrophilicity, allowing it to engage effectively with various enzymes and receptors. This interaction can lead to modulation of biochemical pathways, making it a candidate for further exploration in drug development.

1. Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance biological activity against specific targets, such as kinases and other enzymes involved in disease processes.

2. Antibacterial Activity

Recent studies have explored the antibacterial properties of similar fluorinated compounds, suggesting that modifications like those found in this compound may yield derivatives with significant antibacterial effects. For instance, compounds derived from fluorinated pyridines have shown moderate activity against gram-positive bacteria .

3. Imaging Probes

The compound's structural features make it suitable for use in imaging applications, particularly in positron emission tomography (PET). Fluorinated compounds are often utilized as radiotracers due to their favorable imaging characteristics .

Case Studies and Experimental Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.